Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride is a synthetic compound with significant interest in medicinal chemistry and pharmacology. Its molecular formula is and it has a molecular weight of approximately 254.71 g/mol. This compound is characterized by its unique spirocyclic structure, which combines a benzoxazine moiety with a piperidine ring. It is primarily utilized in scientific research, particularly in the development of new therapeutic agents.
The compound is classified under the category of spiro compounds, which are known for their complex structures that can impart unique biological activities. Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride is often explored for its potential as a histone deacetylase inhibitor and as a scaffold for drug discovery due to its pharmacophoric properties .
The synthesis of spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride typically involves several steps:
The molecular structure of spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride features:
Structural Data:
InChI=1S/C12H14N2O2.ClH/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
OVJZQOAKJRQOOM-UHFFFAOYSA-N
.The chemical behavior of spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride can be explored through various reactions typical of spiro compounds:
The mechanism of action of spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride primarily revolves around its role as an inhibitor of histone deacetylases (HDACs). By inhibiting these enzymes:
The physical properties of spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride include:
Chemical Properties:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize this compound during synthesis and formulation processes .
Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride has several applications in scientific research:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4